REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[N:14]=[CH:13][C:12]([B:15]([OH:17])[OH:16])=[CH:11][N:10]=1)=O)(C)(C)C.Cl.[OH-].[Na+]>O>[NH2:8][C:9]1[N:14]=[CH:13][C:12]([B:15]([OH:17])[OH:16])=[CH:11][N:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
40 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=C(C=N1)B(O)O
|
Name
|
|
Quantity
|
245 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
39.6 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
69 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 15° C.
|
Type
|
STIRRING
|
Details
|
the mixture was then stirred for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the mixture was aged for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
the cake was dried under vacuum at 50° C.
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=N1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 kg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |